![molecular formula C16H13BrF3NO2 B2475704 4-Bromo-2-methoxy-6-({[3-(trifluoromethyl)benzyl]imino}methyl)benzenol CAS No. 478047-10-8](/img/structure/B2475704.png)
4-Bromo-2-methoxy-6-({[3-(trifluoromethyl)benzyl]imino}methyl)benzenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Total Synthesis of Biologically Active Compounds : The compound is used in the synthesis of biologically active substances, such as natural products derived from (3-bromo-4,5-dimethoxyphenyl)methanol, highlighting its importance in chemical synthesis and the development of pharmaceuticals (Akbaba et al., 2010).
Photodynamic Therapy Applications : A study mentioned the synthesis of zinc phthalocyanine derivatives, which included bromo, methoxy, and trifluoromethyl groups, showing applications in photodynamic therapy, especially in cancer treatment (Pişkin et al., 2020).
Antioxidant Properties : Bromophenols, similar in structure to 4-Bromo-2-methoxy-6-({[3-(trifluoromethyl)benzyl]imino}methyl)benzenol, have been isolated from marine algae and shown to possess significant antioxidant activities (Li et al., 2011).
Antibacterial Properties : Similar bromophenols have demonstrated moderate antibacterial activity, indicating potential applications in the development of new antimicrobial agents (Xu et al., 2003).
Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) : Bromophenol derivatives synthesized from red marine algae, which share structural similarities, have been shown to be moderate inhibitors of PTP1B, an enzyme linked to insulin signaling and energy control, suggesting potential in diabetes and obesity research (Guo et al., 2011).
Catalytic Properties in Metal Complexes : Derivatives of bromophenols have been used in the synthesis of metal complexes with potential catalytic properties, indicating applications in various chemical reactions (Amudha et al., 1999).
Role in Crystal Structure Formation : The synthesis of crystalline fluoro-functionalized imines, including similar compounds, was studied for their crystal structures, intermolecular interactions, and potential in nonlinear optical applications (Ashfaq et al., 2022).
Ligand Modifications in Coordination Chemistry : The compound's derivatives have been used to investigate the effects of ligand modifications on the growth of polymetallic cages, offering insights into coordination chemistry (Slater-Parry et al., 2019).
Development of Agelasine Analogs : In the context of synthetic studies, derivatives of the compound have been explored for the synthesis and tautomerism of N-Methoxy-9-methyl-9H-purin-6-amines, contributing to the development of Agelasine analogs, important in medicinal chemistry (Roggen & Gundersen, 2008).
Electrochemical Studies : The compound's derivatives have been investigated in electrochemical studies, revealing insights into the bromination processes and the orientation of bromine atoms in aromatic compounds, which is crucial for chemical synthesis and material science (Kulangiappar et al., 2014).
Propiedades
IUPAC Name |
4-bromo-2-methoxy-6-[[3-(trifluoromethyl)phenyl]methyliminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrF3NO2/c1-23-14-7-13(17)6-11(15(14)22)9-21-8-10-3-2-4-12(5-10)16(18,19)20/h2-7,9,22H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWDZTXUAHKJPQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=NCC2=CC(=CC=C2)C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-methoxy-6-({[3-(trifluoromethyl)benzyl]imino}methyl)benzenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

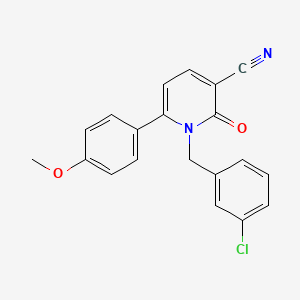
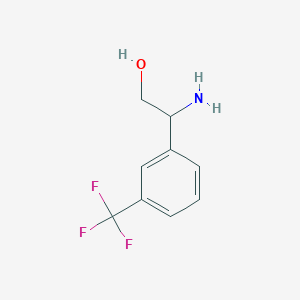
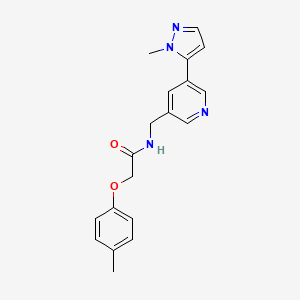
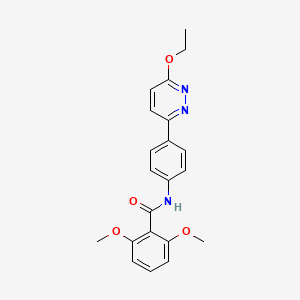
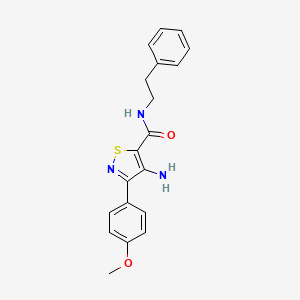
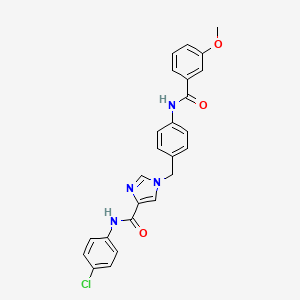
![2-(dimethylamino)benzo[d]thiazol-6-yl 4-(N-benzyl-N-ethylsulfamoyl)benzoate](/img/structure/B2475635.png)
![2-{[(Cyclooctylcarbamoyl)methyl]sulfanyl}benzoic acid](/img/structure/B2475637.png)

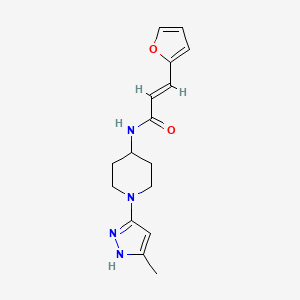
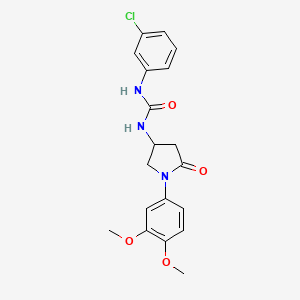
![2-[[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2475641.png)

![4-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2475644.png)